2-Dodecylphenol

Description

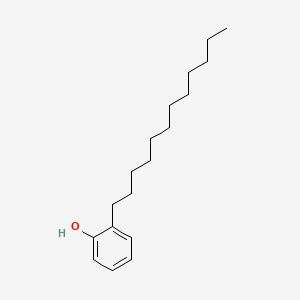

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJMVLDXAUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274042 | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 to 335 °F at 760 mmHg (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27193-86-8, 5284-29-7 | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40GZ9LVDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Dodecylphenol chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Dodecylphenol

Introduction

This compound is an organic compound belonging to the alkylphenol family. Characterized by a phenol ring substituted with a twelve-carbon alkyl chain at the ortho position, it is a crucial intermediate in the synthesis of a wide array of industrial chemicals. Its applications span from the production of lubricating oil additives, surfactants, and antioxidants to the manufacturing of resins, dyes, and pharmaceuticals.[1][2] The position of the dodecyl group on the phenol ring significantly influences the molecule's physical properties and chemical reactivity. This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, analytical characterization protocols, synthesis, and safety considerations, offering field-proven insights into its scientific landscape.

Molecular Structure and Isomerism

Chemical Structure of this compound

The structure of this compound consists of a hydroxyl group (-OH) and a dodecyl group (-C₁₂H₂₅) attached to adjacent carbon atoms on a benzene ring. This ortho-substitution pattern is key to its unique properties, imparting steric hindrance around the hydroxyl group that influences its reactivity.

Isomers of Dodecylphenol

Dodecylphenol exists as a mixture of isomers, with the alkyl chain attached at the ortho- (2-), meta- (3-), or para- (4-) position relative to the hydroxyl group. Commercial dodecylphenol is often a complex mixture of these isomers, predominantly the para-isomer.[3] The distinction between these isomers is critical as their physical properties, reactivity, and biological activity can vary significantly.

Caption: Chemical structures of ortho-, meta-, and para-dodecylphenol isomers.

Key Molecular Identifiers

For clarity and precise identification, the fundamental molecular identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | o-Dodecylphenol, 2-Laurylphenol | [2][5] |

| CAS Number | 5284-29-7 | [2][6] |

| Molecular Formula | C₁₈H₃₀O | [2][4] |

| Molecular Weight | 262.43 g/mol | [4][5] |

| InChIKey | CYEJMVLDXAUOPN-UHFFFAOYSA-N | [4] |

| SMILES | CCCCCCCCCCCCC1=CC=CC=C1O | [4][7] |

Physicochemical Properties

The physical state and properties of this compound can vary based on purity. It is often described as a solid or a liquid, reflecting a melting point close to ambient temperature.

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid or lump; Straw-colored liquid | [1][4][6] |

| Odor | Phenolic | [4][5] |

| Physical State | Solid or Liquid | [1][6] |

| Melting Point | 39°C to 46°C | [5][6][8] |

| Boiling Point | ~300 - 340°C (for isomer mixture) | |

| Density | ~0.94 g/cm³ at 20°C (for isomer mixture) | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol) | [3][5] |

| Vapor Pressure | 0.0000023 mmHg |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The integration and splitting patterns confirm the substitution pattern. ¹³C NMR provides distinct signals for each carbon atom, confirming the presence of 18 carbons and their chemical environments.[4][9]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the phenol group (~3200-3600 cm⁻¹), C-H stretching bands from the alkyl chain (~2850-2960 cm⁻¹), and C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).[4]

-

Mass Spectrometry (MS) : When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 262.4).[4] The fragmentation pattern will typically involve cleavage of the alkyl chain, providing further structural confirmation.

-

Chromatographic Analysis : Gas chromatography (GC) is the preferred method for assessing the purity of this compound and separating it from other isomers or impurities.[6]

Experimental Protocols for Characterization

The following protocols outline standard procedures for the analytical characterization of a this compound sample.

Caption: Standard analytical workflow for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup : Use a ¹H NMR spectrometer with a minimum field strength of 400 MHz.

-

Data Acquisition : Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to establish proton-proton connectivities.

-

Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for FTIR Analysis

-

Sample Preparation : If the sample is solid, use the KBr pellet method.[4] Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. If the sample is a liquid, a neat film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates.

-

Data Acquisition : Place the prepared sample in the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C) to confirm the molecular structure.

Protocol for GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup : Use a GC-MS system equipped with a capillary column suitable for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the injector temperature to 250-280°C and the MS transfer line to ~280°C.

-

Data Acquisition : Inject 1 µL of the prepared sample. Run a temperature program for the GC oven, for example, starting at 100°C and ramping up to 300°C at a rate of 10-15°C/min. The mass spectrometer should be set to scan a mass range of m/z 40-450.

-

Data Analysis : Analyze the resulting chromatogram to determine the retention time and purity of the compound. Examine the mass spectrum of the main peak to confirm the molecular weight and analyze the fragmentation pattern for structural verification.[4]

Synthesis and Reactivity

Common Synthesis Route: Ortho-Alkylation of Phenol

This compound is synthesized via the Friedel-Crafts alkylation of phenol with a C₁₂ alkene, typically 1-dodecene. The key challenge in this synthesis is achieving high regioselectivity for the ortho position over the thermodynamically more stable para position. While traditional Lewis acid catalysts often yield isomer mixtures, specific catalysts have been developed to favor ortho-alkylation.[10][11] One effective method involves using activated clay at elevated temperatures, which can promote ortho-substitution.[12]

Caption: General workflow for the synthesis of dodecylphenol via alkylation.

Detailed Synthesis Protocol

This protocol is based on a general procedure for dodecylphenol synthesis and should be adapted and optimized for safety and yield.[12]

-

Reactor Setup : Charge a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with phenol and dried activated clay catalyst.[12]

-

Reaction : Heat the mixture to the reaction temperature (e.g., 135°C) with vigorous stirring.[12]

-

Addition of Alkene : Add 1-dodecene dropwise from the dropping funnel over several hours, maintaining the reaction temperature.[12]

-

Workup : After the addition is complete, continue stirring at temperature for a set period to ensure complete reaction. Cool the mixture and filter to remove the solid catalyst.[12]

-

Purification : Purify the crude product by vacuum distillation to separate the desired dodecylphenol isomers from unreacted starting materials and byproducts.[12] Further chromatographic separation may be required to isolate the pure this compound isomer.

Key Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the phenolic hydroxyl group and the aromatic ring.

-

Reactions of the Hydroxyl Group : The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions like etherification (Williamson ether synthesis) and esterification. The bulky ortho-dodecyl group can sterically hinder reactions at this site compared to phenol or 4-dodecylphenol.

-

Reactions of the Aromatic Ring : The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the remaining ortho position (C6) and the para position (C4) are activated. The large dodecyl group may provide some steric hindrance, potentially influencing the ratio of substitution products.

Applications and Industrial Relevance

The unique combination of a hydrophilic phenol head and a long, lipophilic dodecyl tail makes this compound and its derivatives valuable in many applications:

-

Lubricant Additives : Metal salts of dodecylphenol are used as detergents and dispersants in lubricating oils to neutralize acids and keep engines clean.[5]

-

Surfactants and Emulsifiers : Ethoxylation of the phenolic hydroxyl group produces non-ionic surfactants used in detergents, cleaning agents, and emulsifier blends.[5]

-

Polymer and Resin Production : It serves as a monomer or modifier in the production of phenolic and epoxy resins, imparting flexibility and solubility.

-

Chemical Intermediate : It is a precursor for synthesizing antioxidants, fungicides, bactericides, and dyes.[4]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to prevent exposure.

-

GHS Hazards : It is known to cause skin irritation and severe eye irritation or damage.[4] Some classifications indicate it may cause severe skin burns and is suspected of damaging fertility.[4] It is also considered very toxic to aquatic life.[4]

-

Handling Precautions : Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some grades are noted to be air-sensitive and should be stored under an inert atmosphere.[6]

Conclusion

This compound is a multifaceted chemical with significant industrial importance. Its properties are defined by the interplay between the polar hydroxyl group, the nonpolar alkyl chain, and their ortho-positioning on the aromatic ring. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is essential for its effective use in research and development. The protocols and data presented in this guide provide a foundational framework for scientists and professionals working with this versatile compound.

References

- 1. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Dodecylphenol - PCC Group [products.pcc.eu]

- 4. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. labproinc.com [labproinc.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. This compound(5284-29-7) 1H NMR spectrum [chemicalbook.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Alkylation of Phenol by 1-Dodecene and 1-Decanol. A Literature Correction | Chemsrc ID:516967 [chemsrc.com]

- 12. Synthesis routes of this compound [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Dodecylphenol from Phenol and Dodecene

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-dodecylphenol. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and provides insights into process optimization and troubleshooting.

Executive Summary: The Strategic Importance of Dodecylphenols

Dodecylphenols are a class of alkylphenols that serve as crucial chemical intermediates in a wide array of industrial applications. Their utility stems from the combination of a hydrophilic phenolic head and a long, hydrophobic dodecyl tail. This amphipathic nature makes them ideal precursors for the synthesis of non-ionic surfactants, additives for lubricants and fuels, and components in the production of resins and varnishes.[1][2][3] Specifically, the ortho-isomer, this compound, is a valuable building block in the synthesis of specialized polymers and antioxidants. The controlled synthesis of this compound via the alkylation of phenol with dodecene is a process of significant industrial relevance, demanding a nuanced understanding of reaction kinetics, catalysis, and separation science.

The Core Chemistry: Understanding the Friedel-Crafts Alkylation Mechanism

The synthesis of dodecylphenol from phenol and dodecene is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the attachment of the dodecyl group to the electron-rich phenol ring.[4] The reaction is acid-catalyzed, with the catalyst's role being to generate a carbocation from the dodecene, which then acts as the electrophile.

Generating the Electrophile: The Role of the Catalyst

An acid catalyst protonates the double bond of 1-dodecene, forming a secondary carbocation. The stability of this carbocation is a key factor, and rearrangements to more stable carbocations can occur, potentially leading to a mixture of branched dodecylphenol isomers.[5][6]

The Nucleophilic Attack: C-Alkylation vs. O-Alkylation

Phenol is a bidentate nucleophile, meaning it can be attacked at two positions: on the aromatic ring (C-alkylation) to form the desired dodecylphenol, or on the phenolic oxygen (O-alkylation) to form dodecyl phenyl ether.[4]

-

C-Alkylation: This is the desired pathway, leading to the formation of ortho- and para-dodecylphenol. It is favored by stronger acid catalysts and higher reaction temperatures.[3]

-

O-Alkylation: This competing reaction is favored by weaker acid sites and lower temperatures.[3] The resulting ether can, under certain conditions, undergo a Fries rearrangement to the C-alkylated product, particularly in the presence of excess strong acid catalyst.[4]

Directing the Substitution: Ortho vs. Para Selectivity

The hydroxyl group of phenol is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion).[7]

-

Ortho-Alkylation: Steric hindrance from the bulky dodecyl group can make attack at the ortho position less favorable than the para position. However, some catalysts can promote ortho-selectivity. For example, certain catalysts can coordinate with the phenolic hydroxyl group, directing the electrophile to the adjacent ortho position.[8][9]

-

Para-Alkylation: This is often the thermodynamically favored product due to reduced steric hindrance.[10]

The choice of catalyst and reaction conditions is therefore critical in steering the reaction towards the desired this compound isomer.

Caption: Reaction mechanism for the synthesis of dodecylphenol.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount in controlling the yield and isomeric distribution of the final product. Both homogeneous and heterogeneous catalysts have been successfully employed.

| Catalyst Type | Examples | Operating Temperature (°C) | Advantages | Disadvantages | Selectivity Insights | References |

| Homogeneous Lewis Acids | AlCl₃, BF₃ | 90 - 100 | High activity | Corrosive, difficult to separate from product, generates toxic waste | Can lead to polyalkylation; excess catalyst can favor C-alkylation via Fries rearrangement. | [4][5][11] |

| Heterogeneous Solid Acids | ||||||

| - Acid-Activated Clay | Montmorillonite (e.g., Galeonite #136) | 130 - 140 | Low cost, easy to filter out | Lower activity compared to Lewis acids | Generally provides a mixture of isomers. | [12] |

| - Cation-Exchange Resins | Amberlyst-15 | 80 - 120 | Environmentally friendly, easily separable | Low thermal stability | Favors C-alkylation; mechanism is well-studied. | [1][13] |

| - Zeolites | H-Beta, H-Mordenite, H-USY | 100 - 200 | Shape-selective potential, reusable, thermally stable | Can be deactivated by coking, potential for olefin oligomerization | Pore size can influence isomer distribution (shape selectivity). BEA(15) shows high activity. | [14] |

| - Other Metal Oxides | Niobium Phosphate | 110 - 150 | High conversion, good regioselectivity with certain substrates | Less commonly used | Favors C-alkylation over O-alkylation at higher temperatures. | [3] |

For the specific synthesis of this compound, catalysts that can exploit chelation control, such as certain rhenium[9] or zinc-based systems[8], have shown promise in directing ortho-alkylation, although these are often more specialized and costly for industrial-scale production.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the laboratory-scale synthesis and purification of dodecylphenol.

Reagent & Equipment Checklist

| Reagent/Equipment | Property/Specification | Supplier Example |

| Phenol | ACS Reagent, ≥99% | Sigma-Aldrich |

| 1-Dodecene | 95% | Alfa Aesar |

| Activated Clay (Montmorillonite) | e.g., Galeonite #136 | MIZUSAWA |

| Sodium Hydroxide | Pellets, ACS Reagent | Fisher Scientific |

| Hydrochloric Acid | Concentrated, ACS Reagent | VWR |

| Ethyl Acetate | ACS Grade | EMD Millipore |

| Four-necked round-bottom flask | 2 L, with ports for stirrer, condenser, dropping funnel, and thermometer | Kimble Chase |

| Mechanical Stirrer | IKA | |

| Heating Mantle with Controller | Glas-Col | |

| Vacuum Distillation Apparatus | Buchi |

Synthesis Workflow

Caption: Step-by-step experimental workflow for dodecylphenol synthesis.

Detailed Synthesis Procedure (Activated Clay Catalyst)[13]

-

Reactor Setup: Assemble a 2-liter, four-necked flask equipped with a mechanical stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer.

-

Charging Reactants: To the flask, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).

-

Heating: Begin stirring the mixture and heat it to 135°C using a heating mantle.

-

Dodecene Addition: Once the temperature is stable, add 575 g of 1-dodecene dropwise from the dropping funnel over a period of 4 hours. Maintain a constant temperature of 135°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 135°C for an additional 4 hours to ensure the reaction goes to completion.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the solid activated clay catalyst. The filtrate is the crude product.

Purification Protocol

The crude product contains unreacted phenol, the desired this compound, the 4-dodecylphenol isomer, and potentially some poly-alkylated byproducts.

-

Caustic Wash (to remove unreacted phenol): a. Transfer the crude product to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium hydroxide solution. c. Shake vigorously, venting frequently. The acidic phenol will react to form sodium phenoxide, which is water-soluble.[15] d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with fresh 5% NaOH solution, followed by a wash with water to remove any residual base.

-

Vacuum Distillation: a. Transfer the washed organic layer to a suitable round-bottom flask for distillation. b. Set up a vacuum distillation apparatus. c. Carefully heat the mixture under reduced pressure. Unreacted dodecene and other low-boiling impurities will distill first. d. Collect the dodecylphenol fraction at the appropriate boiling point and pressure. The mixture of isomers will be collected. For a highly pure sample of a specific isomer, preparative chromatography would be required.

Product Characterization: Confirming Success

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Technique | Expected Results for this compound | Interpretation | References |

| ¹H NMR | δ ~6.7-7.2 ppm (m, 4H, Ar-H), ~4.8 ppm (s, 1H, Ar-OH), ~2.6 ppm (t, 2H, Ar-CH₂-), ~1.2-1.6 ppm (m, 20H, -(CH₂)₁₀-), ~0.9 ppm (t, 3H, -CH₃) | The aromatic proton signals will show a pattern indicative of ortho-substitution. The chemical shift of the benzylic protons (Ar-CH₂-) is characteristic. | [2][16][17] |

| ¹³C NMR | δ ~154 ppm (C-OH), ~130-131 ppm (C-alkyl), ~115-128 ppm (Ar-CH), ~30-35 ppm (Ar-CH₂-), ~22-32 ppm (Alkyl chain carbons) | The number and chemical shifts of the aromatic carbons confirm the substitution pattern. | [17][18] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1490 cm⁻¹ (C=C aromatic ring stretch) | The broad O-H stretch is characteristic of a phenol. Strong aliphatic C-H stretches confirm the presence of the long alkyl chain. | [16] |

| GC-MS | A peak at the expected retention time with a molecular ion (M⁺) at m/z = 262. A prominent fragment at m/z = 107 is characteristic of a hydroxybenzyl cation. | Confirms the molecular weight and provides fragmentation patterns that can help distinguish between ortho and para isomers.[14][19][20] | [14][16][19][20] |

Troubleshooting Common Synthesis Issues

Even well-established procedures can present challenges. This section addresses common problems encountered during the Friedel-Crafts alkylation of phenols.

Caption: A decision tree for troubleshooting common synthesis problems.

-

Issue: Low to No Conversion of Phenol

-

Potential Cause: The catalyst may be deactivated or not sufficiently active. The lone pair of electrons on the phenolic oxygen can coordinate with and deactivate Lewis acid catalysts.[5][21]

-

Recommended Solution: Ensure the catalyst is properly activated (e.g., dried). Consider increasing the catalyst loading or switching to a more active catalyst. Increasing the reaction temperature can also improve conversion rates.[5]

-

-

Issue: High Levels of Poly-alkylation

-

Potential Cause: The mono-alkylated product is often more nucleophilic than phenol itself, making it susceptible to further alkylation.[5]

-

Recommended Solution: Use a large excess of phenol relative to dodecene. This stoichiometric control increases the probability that the electrophile will react with phenol rather than the product.[6]

-

-

Issue: Predominance of 4-Dodecylphenol (Para Isomer)

-

Potential Cause: The para position is sterically less hindered and often the thermodynamically favored product.

-

Recommended Solution: To favor the ortho isomer, a directing catalyst system may be necessary. For standard acid catalysts, carefully controlling the temperature and reaction time may slightly alter the ortho/para ratio, but separating the isomers post-synthesis is often required.

-

-

Issue: Formation of Dodecyl Phenyl Ether (O-Alkylation)

-

Potential Cause: The reaction temperature may be too low, or the catalyst may have weak acid sites that favor O-alkylation.[3]

-

Recommended Solution: Increase the reaction temperature and/or use a catalyst with stronger Brønsted or Lewis acid sites.

-

Scale-Up and Industrial Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial-scale production requires careful consideration of several factors.[22][23]

-

Heat Management: The Friedel-Crafts alkylation is an exothermic reaction. Efficient heat removal is critical at larger scales to prevent temperature runaways, which can lead to side reactions and safety hazards. Jacketed reactors with controlled cooling are essential.

-

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial. Inadequate agitation can lead to localized "hot spots" and a non-uniform product distribution. The choice of impeller and stirring speed must be optimized for the larger reactor volume.

-

Catalyst Handling: For heterogeneous catalysts like activated clay or resins, the industrial process must include robust filtration and catalyst handling systems. Catalyst regeneration or disposal becomes a significant operational and economic factor.

-

Materials of Construction: The corrosive nature of some catalysts (e.g., AlCl₃) and the high temperatures require reactors made of corrosion-resistant materials, such as glass-lined steel or specialized alloys.

-

Downstream Processing: At an industrial scale, continuous or large-batch distillation columns are used for purification. The efficiency of these columns in separating unreacted starting materials, product isomers, and heavy byproducts is critical to achieving the final product specifications.[24]

Safety and Handling

Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[21] 1-Dodecene is a combustible liquid. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[21]

-

Engineering Controls: Conduct all operations involving phenol in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store phenol separately from strong oxidizing agents. Keep containers tightly closed in a cool, dry, and well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste, including used catalyst and distillation residues, according to institutional and local regulations for hazardous waste.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of phenol with dodecene is a versatile and industrially important reaction. Success hinges on a thorough understanding of the reaction mechanism and the judicious selection of a catalyst and reaction conditions to control both conversion and selectivity. By following detailed protocols, employing robust analytical characterization, and anticipating challenges through systematic troubleshooting, researchers can reliably produce this valuable chemical intermediate. When scaling the process, careful attention to chemical engineering principles is essential to ensure a safe, efficient, and economically viable manufacturing operation.

References

- 1. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(5284-29-7) 1H NMR [m.chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. orgsyn.org [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. library.dphen1.com [library.dphen1.com]

- 21. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]

- 22. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]

- 23. iajps.com [iajps.com]

- 24. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Dodecylphenol

Abstract

Dodecylphenol (DDP) is a significant industrial chemical belonging to the broader class of alkylphenols. Its utility stems from the combination of a hydrophilic phenolic head and a long, hydrophobic twelve-carbon (dodecyl) alkyl tail. However, the term "dodecylphenol" is not a monolith; it represents a complex family of structural isomers that differ in the substitution pattern on the aromatic ring and the branching of the alkyl chain. These subtle structural variations lead to profound differences in physicochemical properties, industrial applications, and, critically, toxicological and environmental profiles. This guide provides a detailed exploration of dodecylphenol isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, characteristics, analysis, and biological impact.

Introduction: The Isomeric Complexity of Dodecylphenol

Dodecylphenol is a high-production-volume chemical primarily used as an intermediate in the synthesis of other commercially important substances.[1][2] The core structure consists of a phenol ring attached to a C12H25 alkyl group.[1] The complexity arises from two main sources of isomerism:

-

Positional Isomerism: The dodecyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. The para-substituted isomer (4-dodecylphenol) is the most commercially significant.[3]

-

Alkyl Chain Isomerism: The dodecyl group itself can be a linear n-dodecyl chain or, more commonly, a highly branched structure.[1] The branched isomers are typically derived from the oligomerization of propylene (propylene tetramer), resulting in a complex mixture often referred to as tetrapropenylphenol.[1][4]

This isomeric diversity is not an academic curiosity; it is the central determinant of the material's function and fate. The choice of starting materials and reaction conditions during synthesis dictates the final isomer distribution, which in turn defines the product's suitability for a given application and its environmental and health implications.[5]

Molecular Structures and Physicochemical Properties

The specific arrangement of the dodecyl chain and its position on the phenol ring significantly influence the molecule's physical and chemical properties. Commercial dodecylphenol is typically a dense, viscous, light-yellow liquid with a characteristic phenolic odor.[3]

Key Isomers and Their Structures

The most prevalent isomers in industrial applications are the para-substituted linear and branched forms.

Caption: Figure 1. Structures of a linear and a representative branched isomer.

Comparative Physicochemical Data

The properties of dodecylphenol are highly dependent on whether it is a specific isomer or, more commonly, a mixture. Commercial products are typically mixtures where the para isomer predominates.[3]

| Property | Value (Mixture of Isomers) | Key Considerations & Sources |

| CAS Number | 27193-86-8 (Mixture), 121158-58-5 (Branched), 104-43-8 (p-isomer) | Multiple CAS numbers exist depending on the specific isomer or mixture.[6][7] |

| Molecular Formula | C18H30O | Applies to all isomers.[7][8] |

| Molecular Weight | 262.43 g/mol | Consistent across isomers.[8] |

| Appearance | Straw-colored, viscous liquid | [8][9] |

| Boiling Point | 310 - 335 °C | [8] |

| Density | ~0.94 g/mL at 25 °C | [8] |

| Water Solubility | Very low (~1.54 - 31 µg/L) | Highly lipophilic. Solubility varies with isomer structure.[1][4] |

| Log Kow | ~7.14 - 7.5 | Indicates a high potential for bioaccumulation.[1][9] |

| Vapor Pressure | Very low (e.g., 0.009 Pa at 20°C) | [1] |

| Flash Point | >160 °C | [4][8] |

Expertise Insight: The extremely low water solubility and high octanol-water partition coefficient (Log Kow) are the most critical properties from an environmental and biological perspective. These values predict that dodecylphenol will partition from aqueous environments into sediment, soil, and fatty tissues in organisms, driving its persistence and bioaccumulation potential.[1]

Synthesis and Industrial Production

The industrial synthesis of dodecylphenol is almost exclusively achieved through the Friedel-Crafts alkylation of phenol.[4] The choice of the alkylating agent (the source of the dodecyl group) is the primary determinant of the final product's isomeric composition.

Alkylation of Phenol

The core reaction involves reacting phenol with a C12 olefin (dodecene) in the presence of an acidic catalyst.

-

Reactants:

-

Catalyst: Acidic catalysts are required to activate the olefin. Historically, strong liquid acids like sulfuric acid or aluminum chloride (AlCl3) were used.[11] Modern processes favor solid acid catalysts, such as acidic ion-exchange resins, which are more selective, easier to separate from the product, and generate less waste.[4]

Causality Behind Experimental Choices: The use of solid acid catalysts like ion-exchange resins is a key process improvement. It not only simplifies purification but also enhances selectivity for the para isomer due to steric hindrance within the catalyst's pores, which disfavors the formation of the bulkier ortho isomer. The final product is typically purified via vacuum distillation.[4]

Caption: Figure 2. Generalized workflow for the industrial synthesis of dodecylphenol.

Industrial Applications

The amphiphilic nature of dodecylphenol makes it a valuable intermediate for a range of industrial products. The specific applications often depend on the isomer composition.

-

Surfactants and Emulsifiers: This is a primary use. Dodecylphenol is ethoxylated (reacted with ethylene oxide) to produce dodecylphenol ethoxylates. These are non-ionic surfactants used in industrial cleaners, detergents, and emulsifiers for mixing oil and water.[2][12] The branched alkyl chain is particularly effective in these applications.

-

Lubricant and Fuel Additives: DDP is a precursor for additives in lubricating oils and fuels.[1][13] For instance, it is used to produce calcium phenates, which act as detergents and rust inhibitors in engine oils.[5]

-

Phenolic Resins: Dodecylphenol can be used as a monomer in the production of phenolic resins. These resins are incorporated into printing inks, varnishes, and rubber compounds for products like tires.[1][13] The long alkyl chain imparts flexibility and hydrophobicity to the final polymer.

-

Intermediate for Other Chemicals: It serves as a raw material for various other chemical syntheses, including components for the mining industry and epoxy resins.[4][14]

Expertise Insight: Dodecylphenol is often considered a substitute for nonylphenol, another alkylphenol whose use has been restricted in many regions due to significant environmental concerns.[2] While structurally similar, the longer dodecyl chain can, in some cases, enhance properties like product toughness.[2] However, this substitution does not eliminate the underlying environmental and health concerns associated with this class of compounds.

Toxicology and Environmental Fate

The most significant concern surrounding dodecylphenol isomers is their classification as endocrine-disrupting chemicals (EDCs) and their environmental persistence.[15][16]

Endocrine Disruption

Alkylphenols, including dodecylphenol, are known xenoestrogens. This means they can mimic the effects of the natural hormone estrogen in the body.[17]

-

Mechanism of Action: Dodecylphenol can bind to estrogen receptors (ERs), particularly ER-α, which can trigger an inappropriate hormonal response.[18][19] This binding can lead to a cascade of downstream effects, disrupting the normal function of the endocrine system. Furthermore, studies have shown that alkylphenols can interfere with the metabolism and clearance of natural estrogens like 17β-estradiol (E2), potentially increasing the overall estrogenic load in the body.[20] This interference can occur by inhibiting key enzymes responsible for estrogen conversion, leading to an accumulation of the more potent E2 form.[20]

-

Health Effects: The endocrine-disrupting properties are linked to reproductive toxicity.[15][21] Animal studies have shown adverse effects on fertility, and the substance is classified as potentially damaging to fertility or the unborn child.[9][15]

Environmental Persistence and Biodegradability

The structure of the dodecyl chain is a critical factor in the environmental fate of these molecules.

-

Persistence: Dodecylphenol is not readily biodegradable.[1] Its high Log Kow value causes it to adsorb strongly to soil and sediment, where it can persist for long periods.[1]

-

Bioaccumulation: The lipophilic nature of DDP leads to its accumulation in the fatty tissues of aquatic organisms, with measured fish bioconcentration factors being significant.[1]

-

Linear vs. Branched Chains: The biodegradability of alkylphenols is highly dependent on the structure of the alkyl chain. Linear alkyl chains are generally more susceptible to microbial degradation than branched chains.[22] The complex, quaternary carbons present in highly branched isomers (like those from propylene tetramer) create steric hindrance, making it more difficult for microbial enzymes to initiate the degradation process. This leads to greater persistence of branched isomers in the environment.[22]

-

Aquatic Toxicity: Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15][16]

Analytical Characterization Techniques

The accurate identification and quantification of dodecylphenol isomers in industrial products and environmental samples are challenging due to their structural similarity. A combination of chromatographic separation and mass spectrometric detection is the gold standard.

Protocol: GC-MS Analysis of Dodecylphenol Isomers

This protocol outlines a self-validating system for the analysis of DDP isomers in a solvent-based sample.

1. Objective: To separate and identify dodecylphenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required to improve chromatographic peak shape and thermal stability.[23]

2. Materials & Reagents:

-

Dodecylphenol isomer standard mix (e.g., CAS 27193-86-8).

-

High-purity solvents (Hexane, Isooctane).[24]

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Internal Standard (IS): e.g., 4-n-Nonylphenol.

-

GC-MS system with a capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[23]

3. Standard & Sample Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DDP standard into a 10 mL volumetric flask and dilute to volume with isooctane.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard. Add a constant concentration of the internal standard to each.

-

Sample Preparation: Dilute the unknown sample to fall within the calibration range. Add the internal standard at the same concentration as in the calibrators.

-

Derivatization: Transfer 100 µL of each standard/sample to a GC vial. Add 50 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

4. GC-MS Instrumental Conditions:

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

MS Interface: 280°C.

-

MS Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition: Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

5. Data Analysis & Validation:

-

Identification: Compare the retention times and mass spectra of peaks in the sample to those of the authenticated standards. The complex branching of industrial DDP will result in a characteristic "hump" of many co-eluting isomers in the chromatogram.[23]

-

Quantification: Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of IS) against concentration for the calibration standards. Quantify the total DDP in the sample using this curve.

-

Trustworthiness (QC): Analyze a solvent blank to check for contamination. Run a mid-level calibration standard as a continuing calibration verification (CCV) every 10 samples to ensure instrument stability. The recovery of the CCV should be within ±15% of the expected value.

Caption: Figure 3. Workflow for the analytical characterization of dodecylphenol isomers.

Conclusion

The isomers of dodecylphenol represent a fascinating case study in how subtle changes in chemical structure can have significant downstream consequences. While indispensable as intermediates for surfactants, additives, and resins, their environmental persistence and endocrine-disrupting properties necessitate careful management and ongoing research into safer alternatives. For scientists in research and development, a thorough understanding of the specific isomeric composition of a dodecylphenol-based material is not merely an analytical detail—it is fundamental to predicting its performance, environmental impact, and biological activity. The continued development of advanced analytical techniques will be crucial for monitoring these compounds and ensuring both industrial efficacy and environmental safety.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. What is dodecylphenol used for? [hjd-chem.com]

- 3. CAS Number 121158-58-5 - PCC Group Product Portal [products.pcc.eu]

- 4. Dodecylphenol - PCC Group [products.pcc.eu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. pschemicals.com [pschemicals.com]

- 8. Cas 27193-86-8,4-DODECYLPHENOL MIXTURE OF ISOMERS | lookchem [lookchem.com]

- 9. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN114456042A - A kind of preparation method of p-dodecylphenol - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Dodecylphenol ethoxylate [sitem.herts.ac.uk]

- 13. siigroup.com [siigroup.com]

- 14. Dodecylphenol, mixture of isomers | 27193-86-8 | W-110691 [biosynth.com]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. Dodécylphénol — Wikipédia [fr.wikipedia.org]

- 17. obwb.ca [obwb.ca]

- 18. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. endocrine.org [endocrine.org]

- 20. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenol, dodecyl-, branched | C18H30O | CID 66866822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. library.dphen1.com [library.dphen1.com]

- 24. esslabshop.com [esslabshop.com]

An In-depth Technical Guide to 2-Dodecylphenol for Scientific Professionals

This guide provides a comprehensive overview of 2-dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific data.

Core Identification and Molecular Structure

This compound, also known as 2-laurylphenol or o-dodecylphenol, is an organic compound classified as an alkylphenol.[1][2][3] Its unique properties, stemming from the presence of a long aliphatic chain on a phenolic ring, make it a valuable precursor in various industrial and research applications.[2]

Molecular Formula: C₁₈H₃₀O[1]

Molecular Weight: 262.43 g/mol [1][2]

The molecular structure consists of a phenol ring where a hydrogen atom at the ortho-position is substituted with a dodecyl group, a 12-carbon alkyl chain. This combination of an aromatic, hydrophilic head (the phenol group) and a long, lipophilic tail (the dodecyl chain) imparts amphiphilic properties to the molecule.

Caption: Molecular Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key data from various sources.

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid. | [4] |

| Melting Point | 39 °C | [2] |

| Boiling Range | approx. 300 – 340°C | [5] |

| Density | approx. 0.94 g/cm³ at 20°C | [5] |

| Water Solubility | 1.54 mg/dm³ | [5] |

| Solubility | Soluble in organic solvents like aliphatic alcohols, ketones, esters, and aliphatic hydrocarbons. | [2][5] |

| Vapor Pressure | 0.0000023 mmHg | [1] |

| Flash Point | approx. 160°C | [5] |

| Auto-ignition Temperature | approx. 400°C | [5] |

Synthesis and Purification

The industrial synthesis of dodecylphenol typically involves the alkylation of phenol with an alkene, such as 1-dodecene or propylene tetramer, in the presence of an acid catalyst.[5][6] The choice of catalyst and reaction conditions can influence the isomeric distribution of the product.

Experimental Protocol: Synthesis of Dodecyl Phenol

This protocol is based on a documented synthesis method for dodecyl phenol.[6]

Materials:

-

Phenol (325 g)

-

1-Dodecene (575 g)

-

Dried activated clay (e.g., Galeonite #136) (30 g)

-

2-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

-

To the 2-liter four-necked flask, add 325 g of phenol and 30 g of dried activated clay.

-

Heat the mixture to 135°C with agitation.

-

Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.

-

After the addition is complete, continue to stir the reaction mixture at 135°C for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the activated clay catalyst.

-

The crude dodecyl phenol is then purified by vacuum distillation to yield the final product.

Caption: General workflow for the synthesis and purification of dodecylphenol.

Reactivity and Stability

This compound exhibits reactivity characteristic of phenols. The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. The aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl group and the ortho-dodecyl group influencing the position of substitution.

Stability: The compound is stable under normal ambient temperature and pressure.[7] However, it is advisable to avoid direct heating, sunlight, and contamination.[7] It can be air-sensitive and should be stored under an inert gas in a cool, dark place.[4]

Incompatible Materials: this compound can react with strong reducing agents to generate flammable hydrogen gas.[8] It is also incompatible with strong bases and sulfuric acid.[8]

Applications in Research and Development

While primarily used as a chemical intermediate in industrial applications, this compound and its derivatives have potential applications in research and drug development.

-

Precursor for Surfactants and Emulsifiers: Its amphiphilic nature makes it a valuable starting material for the synthesis of non-ionic surfactants, which are used in various formulations, including detergents and industrial cleaners.[2]

-

Lubricant Additives: It is used as an additive in lubricating oils to improve thermal stability and resistance to oxidation.[2]

-

Intermediate in Chemical Synthesis: this compound serves as an intermediate in the production of antioxidants, resins, fungicides, and bactericides.[1] Its potential as a building block in the synthesis of more complex molecules for pharmaceutical applications is an area of interest.

-

Potential for Drug Discovery: The alkylphenol scaffold is present in some biologically active molecules. The long alkyl chain of this compound can be exploited to modulate the lipophilicity and membrane permeability of potential drug candidates.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common method for the analysis of phenols.[9] For GC analysis, derivatization may be necessary to improve volatility and peak shape.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is another effective technique for the separation and quantification of phenolic compounds.[11]

Typical GC-FID Conditions for Phenol Analysis:

-

Column: HP-5 MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)[9]

-

Injector Temperature: 220°C[9]

-

Oven Temperature Program: Initial 40°C (hold 2 min), ramp to 190°C at 10°C/min, then to 220°C (hold 5 min).[9]

-

Detector Temperature (FID): 220°C[9]

-

Carrier Gas: Helium[9]

Safety and Toxicology

This compound requires careful handling due to its potential health and environmental hazards.

Hazard Classification:

-

Skin Corrosion/Irritation: Causes skin irritation.[4] Some data suggests it can cause severe skin burns.[1][7]

-

Eye Damage/Irritation: Causes serious eye irritation.[4] Some data indicates it can cause serious eye damage.[1][7]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7]

Handling Precautions:

-

Avoid contact with skin and eyes.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.[4]

First Aid Measures:

-

If on skin: Wash with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Isomeric Considerations

It is important to note that commercial "dodecylphenol" is often a mixture of isomers, with the dodecyl group attached at different positions on the phenol ring (ortho, meta, para) and with varying degrees of branching in the alkyl chain.[5][13] The properties and toxicological profiles of these isomers can differ. For research and development purposes, it is crucial to use a well-characterized isomer, such as this compound, to ensure the reproducibility of experimental results.

References

- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Dodecylphenol - PCC Group [products.pcc.eu]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. journal.gnest.org [journal.gnest.org]

- 10. epa.gov [epa.gov]

- 11. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cglapps.chevron.com [cglapps.chevron.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

Navigating the Safety Landscape of 2-Dodecylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylphenol, a member of the long-chain alkylphenols, is a versatile chemical intermediate utilized in the synthesis of various industrial and consumer products, including lubricating oil additives, surfactants, resins, and fungicides.[1] Its utility, however, is counterbalanced by a distinct hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the health and safety considerations for this compound, offering field-proven insights and detailed methodologies to ensure its safe handling and use in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.

Section 1: Hazard Identification and Classification

A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. This compound presents a multifaceted risk profile, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information from multiple notifications to the ECHA C&L Inventory highlights the primary hazards associated with this compound.[1]

1.1 GHS Hazard Statements

The following table summarizes the GHS hazard statements for this compound, providing a clear and immediate understanding of its potential health and environmental effects.[1][2][3]

| Hazard Class | Hazard Statement | Signal Word | GHS Pictograms |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][3] H315: Causes skin irritation.[1] | Danger/Warning | Corrosive |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[1] | Danger/Warning | Corrosive |

| Reproductive Toxicity | H360F: May damage fertility.[1][3] H361: Suspected of damaging fertility or the unborn child.[1] | Danger/Warning | Health Hazard |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life.[1] | Warning | Environmental Hazard |

| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[1][3] | Warning | Environmental Hazard |

Expert Insight: The variability in the reported GHS classifications (e.g., H314 vs. H315) likely stems from the different compositions of dodecylphenol isomers and impurities in the tested materials. For this reason, it is prudent to adopt a conservative approach and handle the substance as if it possesses the highest degree of hazard in each category.

Section 2: Toxicological Profile

A deeper dive into the toxicological data reveals the mechanisms behind the GHS classifications and informs the necessary risk mitigation strategies.

2.1 Acute Toxicity

-

Oral: In an acute oral toxicity study in rats, the median lethal dose (LD50) was determined to be 2100 mg/kg body weight.[4] Clinical signs at lethal doses included weight loss, weakness, diarrhea, and collapse, with necropsy revealing hemorrhagic lung lesions and gastrointestinal inflammation.[4]

-

Dermal: An acute dermal toxicity study in rabbits indicated an LD50 greater than 2000 mg/kg body weight, suggesting low acute dermal toxicity.[4]

2.2 Skin and Eye Irritation/Corrosion

This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2][3] This is a critical consideration for handling, as direct contact can lead to significant and potentially irreversible tissue damage. The phenolic hydroxyl group, combined with the long alkyl chain that enhances skin penetration, contributes to its corrosive nature.

2.3 Reproductive Toxicity

Of significant concern is the classification of this compound as a reproductive toxicant, with the potential to damage fertility.[1][3] This is a characteristic of some alkylphenols, which have been shown to possess endocrine-disrupting properties.[5] The mechanism often involves interference with hormonal signaling pathways. Therefore, exposure, particularly for individuals of reproductive age, must be minimized.

2.4 Environmental Fate and Ecotoxicity

This compound is very toxic to aquatic life with long-lasting effects.[1][3][6] Its low water solubility and high octanol-water partition coefficient (log Kow) of 7.14 indicate a tendency to partition to soil and sediment and to bioaccumulate in aquatic organisms.[7] It is not readily biodegradable, leading to persistence in the environment.[7]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, often referred to as the "Hierarchy of Controls," is the most effective strategy for mitigating exposure to hazardous chemicals.

Caption: The Hierarchy of Controls for risk mitigation.

3.1 Engineering Controls

The primary line of defense is to handle this compound within a well-ventilated area.

-

Fume Hood: All weighing, transferring, and reaction setups involving this compound should be conducted inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

-

Closed Systems: For larger-scale operations, the use of a closed system is recommended to minimize the potential for release.[2]

3.2 Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate exposure, appropriate PPE is mandatory.

-

Hand Protection: Wear protective gloves.[2][3] Given the corrosive nature of this compound, gloves made of nitrile or neoprene with a sufficient thickness and breakthrough time should be selected. Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[2][8]

-

Skin and Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashing, chemical-resistant aprons or full-body suits should be worn.[2]

-

Respiratory Protection: If working outside of a fume hood or in a situation where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Experimental Protocol: Donning and Doffing of PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on a lab coat and tie it securely.

-

Put on a respirator (if required), ensuring a proper fit-check.

-

Put on safety goggles or a face shield.

-

Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.

-

Remove the lab coat by rolling it inside out and away from your body.

-

Perform hand hygiene.

-

Remove the face shield or goggles from the back.

-

Remove the respirator (if worn) from the back.

-

Perform thorough hand hygiene with soap and water.

-

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining the integrity of the chemical.

4.1 Handling

-

Do not breathe dust or mists.[2]

-

Wash hands and face thoroughly after handling.[2]

-

Use personal protective equipment as required.[2]

-

Handle in a well-ventilated place.[3]

4.2 Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Store locked up.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial.

5.1 First-Aid Measures

-